

molecular structure and weight of 2-Bromo-1-isopropyl-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-isopropyl-4-nitrobenzene

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An In-depth Technical Guide to 2-Bromo-1-isopropyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2-Bromo-1-isopropyl-4-nitrobenzene** (CAS No: 101980-41-0). This substituted nitrobenzene is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Chemical Identity

2-Bromo-1-isopropyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and utility as a synthetic building block.

The molecular structure is confirmed by its IUPAC name, 2-bromo-4-nitro-1-propan-2-ylbenzene, and its unique identifiers.^[1]

| Identifier | Value | Source |
|-------------------|---|---|
| CAS Number | 101980-41-0 | [2] [3] [4] [5] |
| Molecular Formula | C ₉ H ₁₀ BrNO ₂ | [1] [4] [5] [6] |
| Molecular Weight | 244.09 g/mol | [4] [6] [7] |
| IUPAC Name | 2-bromo-4-nitro-1-propan-2-ylbenzene | [1] |
| InChI Key | QMWKRZOLOPHTIM-UHFFFAOYSA-N | [1] [2] [5] |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1))-- INVALID-LINK--[O-])Br | [1] [6] |
| Synonyms | 3-Bromo-4-isopropylnitrobenzene, 2-BROMO-4-NITRO-1-(PROPAN-2-YL)BENZENE | [1] [4] |

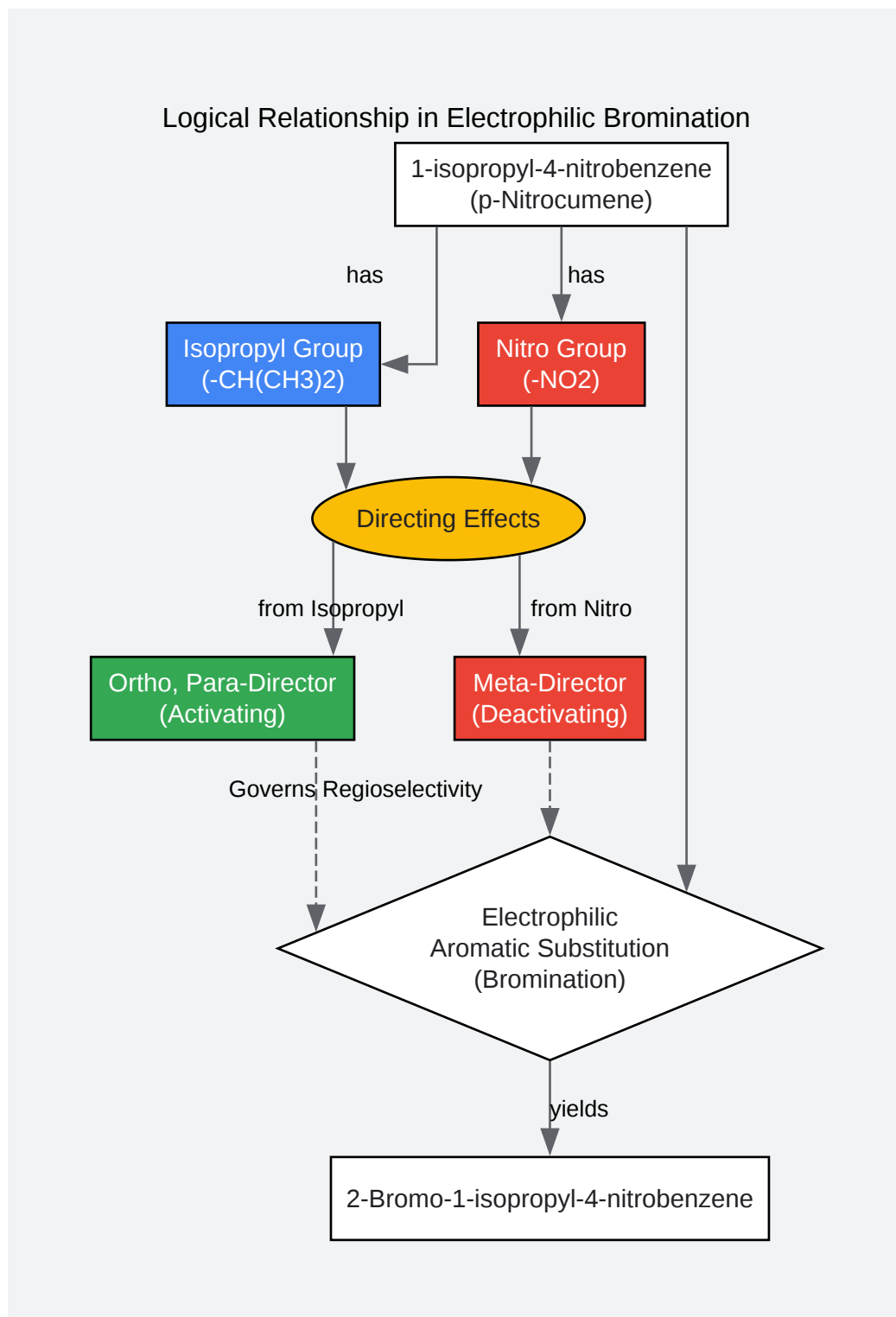
Physicochemical Properties

The physicochemical properties of **2-Bromo-1-isopropyl-4-nitrobenzene** are essential for its handling, storage, and application in chemical reactions. The compound is typically a yellow oily substance.[\[3\]](#)[\[8\]](#)

| Property | Value | Source |
|--------------------------------|--|--------|
| Appearance | Yellow oily substance | [3][8] |
| Boiling Point | 155-160 °C (at 15 Torr) | [8] |
| Density | 1.456 g/cm ³ (Predicted) | [7] |
| Flash Point | 131.8 °C | [7] |
| Solubility | Practically insoluble in water (0.046 g/L at 25 °C) | [6][7] |
| Topological Polar Surface Area | 45.8 Å ² | [1][6] |
| XLogP3 | 3.6 | [1][8] |
| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis and Reactivity

The primary synthetic route to **2-Bromo-1-isopropyl-4-nitrobenzene** is through the electrophilic aromatic substitution of 1-isopropyl-4-nitrobenzene (p-nitrocumene).[2][3] The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The isopropyl group is an ortho-, para-director, while the nitro group is a meta-director. The powerful activating and directing influence of the isopropyl group overrides the deactivating, meta-directing effect of the nitro group, guiding the incoming bromine atom to the position ortho to the isopropyl group.[2]



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*Directing effects in the synthesis of **2-Bromo-1-isopropyl-4-nitrobenzene**.*

Experimental Protocols

This protocol describes the bromination of 1-isopropyl-4-nitrobenzene using bromine and a catalyst.[3][8]

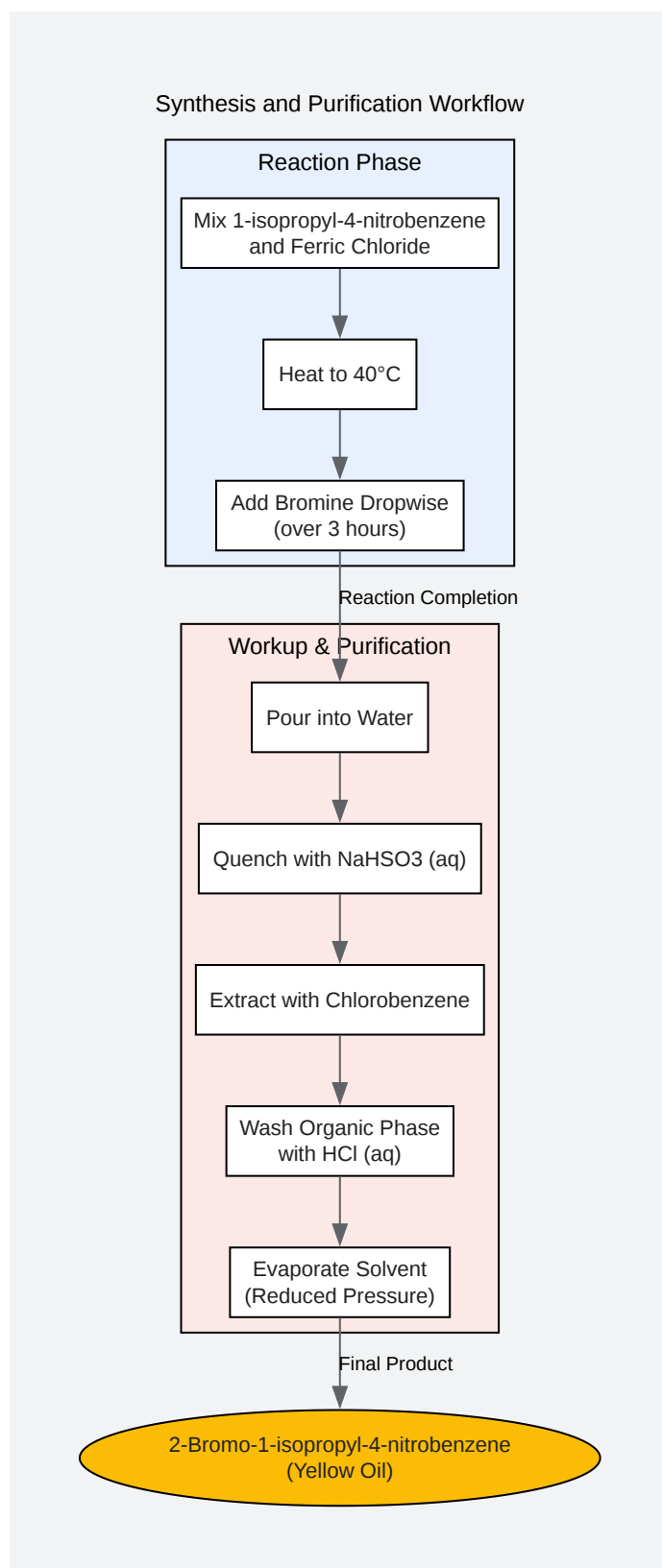
Materials:

- 1-isopropyl-4-nitrobenzene (p-nitrocumene)
- Ferric chloride (III) or Silver sulfate
- Bromine
- Chlorobenzene
- Aqueous sodium bisulfite (40%)
- Aqueous Hydrochloric Acid (HCl) (5%)
- Water

Procedure:

- A mixture of 1-isopropyl-4-nitrobenzene (e.g., 50 g, 0.300 mol) and a catalytic amount of ferric chloride (III) is heated to 40 °C.[3][8]
- Bromine (e.g., 59.92 g, 0.375 mol) is added slowly and dropwise to the heated solution over a period of 3 hours.[3][8]
- Upon reaction completion, the mixture is poured into water (e.g., 120 ml).[3]
- A 40% aqueous solution of sodium bisulfite is added dropwise to quench any remaining bromine.[3]
- The mixture is then extracted with chlorobenzene (e.g., 100 ml).[3]
- The organic phase is separated and washed with a 5% aqueous HCl solution (e.g., 100 ml). [3][8]

- The solvent (chlorobenzene) is evaporated under reduced pressure to yield the final product, **2-bromo-1-isopropyl-4-nitrobenzene**, as a yellow oil.^{[3][8]} A reported yield is approximately 98%.^{[3][8]}



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General workflow for the synthesis and purification of the target compound.

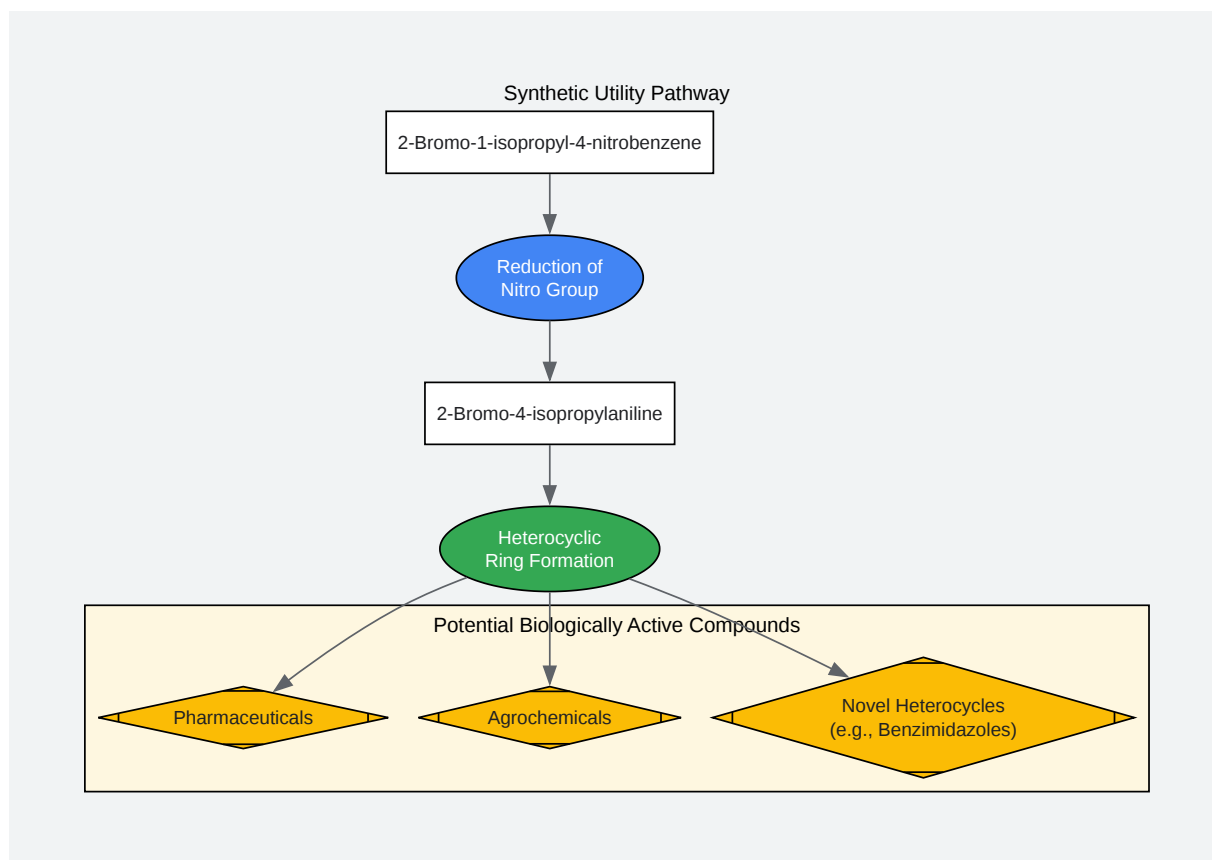
The synthesized product can be characterized using standard analytical techniques.

- $^1\text{H-NMR}$ (600 MHz, CDCl_3): δ = 8.41 (d, 1H), 8.14 (dd, 1H), 7.45 (d, 1H), 3.45 (heptet, 1H), 1.29 (d, 3H), 1.27 (d, 3H) ppm.[3]
- GC-MS: m/z = 245 $[\text{M}^+]$. [3]

Applications in Research and Development

2-Bromo-1-isopropyl-4-nitrobenzene serves as a key precursor in the synthesis of more complex molecules. Aromatic nitro compounds are fundamental building blocks, primarily because the versatile nitro group can be readily reduced to an amine ($-\text{NH}_2$). [2] This transformation is a cornerstone of industrial chemistry for producing anilines. [2]

The reduction of **2-Bromo-1-isopropyl-4-nitrobenzene** would yield 2-bromo-4-isopropylaniline. This aniline derivative can then be used as a scaffold to synthesize a wide range of heterocyclic compounds, such as benzimidazoles and quinolines, which are of immense importance in medicinal chemistry. [2] The steric and electronic properties imparted by the isopropyl and bromo substituents can be strategically used to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives. [2]



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